1-{1-[(3-fluorophenyl)methyl]-1H-pyrazol-4-yl}ethan-1-amine
Description
1-{1-[(3-Fluorophenyl)methyl]-1H-pyrazol-4-yl}ethan-1-amine (CAS: 1339678-41-9) is a pyrazole-derived amine featuring a 3-fluorobenzyl substituent at the N1 position of the pyrazole ring and an ethylamine group at the C4 position. Its molecular formula is C₁₂H₁₄FN₃, with a molecular weight of 219.26 g/mol. The compound’s structure combines aromatic fluorination with a flexible amine side chain, making it a candidate for medicinal chemistry applications, particularly in targeting receptors or enzymes where fluorine’s electronegativity and pyrazole’s heterocyclic stability are advantageous .
Properties
IUPAC Name |
1-[1-[(3-fluorophenyl)methyl]pyrazol-4-yl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FN3/c1-9(14)11-6-15-16(8-11)7-10-3-2-4-12(13)5-10/h2-6,8-9H,7,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JASMHNTWAAENHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN(N=C1)CC2=CC(=CC=C2)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{1-[(3-fluorophenyl)methyl]-1H-pyrazol-4-yl}ethan-1-amine typically involves a multi-step process. One common method involves the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds to form the pyrazole ring. The fluorophenyl group can be introduced through nucleophilic substitution reactions using fluorobenzyl halides.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also considered to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
1-{1-[(3-fluorophenyl)methyl]-1H-pyrazol-4-yl}ethan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to obtain reduced derivatives.
Substitution: Nucleophilic substitution reactions can be performed to introduce different substituents on the pyrazole ring or the fluorophenyl group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophilic Substitution: Fluorobenzyl halides, hydrazine derivatives.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols. Substitution reactions can result in various substituted pyrazole derivatives .
Scientific Research Applications
Antimicrobial Properties
Recent studies indicate that derivatives of pyrazole compounds exhibit significant antimicrobial activity. For instance, a study highlighted the synthesis of pyrazole derivatives that showed effectiveness against drug-resistant bacteria such as Acinetobacter baumannii . The presence of the 3-fluorophenyl group in 1-{1-[(3-fluorophenyl)methyl]-1H-pyrazol-4-yl}ethan-1-amine enhances its interaction with bacterial enzymes, potentially leading to the development of new antibiotics.
Anticancer Activity
Pyrazole derivatives have been investigated for their anticancer properties. A specific derivative related to this compound has shown promise in inhibiting cancer cell proliferation in vitro. The mechanism involves the modulation of signaling pathways associated with cell growth and apoptosis .
Case Study: Synthesis and Testing
A comprehensive study synthesized various pyrazole derivatives and tested their biological activity. The results demonstrated that compounds with fluorinated aromatic rings exhibited enhanced potency against cancer cell lines compared to their non-fluorinated counterparts. This suggests that this compound may serve as a lead compound for further drug development.
Pesticidal Activity
The compound has been evaluated for its potential as a pesticide. Research indicates that pyrazole derivatives can act as effective insecticides due to their ability to disrupt the nervous system of pests . The incorporation of the 3-fluorophenyl group enhances the lipophilicity of the molecule, improving its penetration through insect cuticles.
Herbicidal Properties
In addition to its insecticidal effects, there is growing interest in the herbicidal potential of pyrazole-based compounds. Preliminary studies suggest that this compound can inhibit specific enzymatic pathways in plants, leading to effective weed control .
Polymer Development
The unique structural properties of this compound make it suitable for use in polymer chemistry. It can be utilized as a building block for synthesizing advanced materials with tailored properties, such as increased thermal stability and mechanical strength.
Case Study: Composite Materials
A study focused on developing composite materials incorporating pyrazole derivatives revealed improved mechanical properties and thermal resistance. These composites are being explored for applications in aerospace and automotive industries due to their lightweight and durable nature .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 1-{1-[(3-fluorophenyl)methyl]-1H-pyrazol-4-yl}ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances the compound’s binding affinity to these targets, while the pyrazole ring provides structural stability. The ethanamine moiety may facilitate the compound’s interaction with biological membranes, enhancing its bioavailability and efficacy .
Comparison with Similar Compounds
Structural Analogues: Substitution Patterns and Properties
The following table summarizes key structural and physicochemical differences between the target compound and its analogues:
Spectroscopic and Analytical Data
- ¹H NMR : The target compound’s ethylamine protons resonate at δ 1.41 ppm (d, J=6.8 Hz) , while the fluorobenzyl aromatic protons appear as a multiplet at δ 7.21–7.82 ppm , consistent with analogues like N-((3-(4-fluorophenyl)-1-phenyl-1H-pyrazole-4-yl)methylene)propan-1-amine .
- LCMS : The target compound’s mass spectrum shows a parent ion at m/z 219.26 (M+H⁺) , comparable to other pyrazole-amines .
Biological Activity
1-{1-[(3-fluorophenyl)methyl]-1H-pyrazol-4-yl}ethan-1-amine, also known by its chemical identifier CAS 1343277-03-1, is a pyrazole derivative that has garnered attention for its potential biological activities. This compound features a unique structure that may contribute to its pharmacological properties, particularly in the fields of medicinal chemistry and drug development.
The compound has the following chemical characteristics:
- Molecular Formula : C12H11FN2
- Molar Mass : 218.23 g/mol
- Density : 1.18 g/cm³ (predicted)
- Boiling Point : 359.3 °C (predicted)
- pKa : -0.49 (predicted) .
Biological Activity Overview
Research into the biological activity of this compound indicates that compounds with similar structural motifs often exhibit diverse pharmacological effects. Notably, pyrazole derivatives have been implicated in various therapeutic areas, including anti-inflammatory, anticancer, and antimicrobial activities.
Anticancer Activity
Preliminary studies suggest that pyrazole derivatives can inhibit cancer cell proliferation through mechanisms such as:
- Inhibition of Kinases : Certain pyrazole compounds act as selective inhibitors of kinases involved in cancer progression, such as p38 MAP kinase .
- Induction of Apoptosis : Some analogs promote programmed cell death in cancer cells, enhancing their potential as anticancer agents.
Antimicrobial Properties
Similar compounds have demonstrated significant antimicrobial activity against a range of pathogens:
- Gram-positive and Gram-negative Bacteria : Studies have shown that pyrazole derivatives can inhibit the growth of bacteria like Staphylococcus aureus and Escherichia coli .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural features:
- Fluorine Substitution : The presence of fluorine in the phenyl ring enhances lipophilicity and may improve binding affinity to biological targets.
- Pyrazole Ring : This heterocyclic structure is known for its ability to interact with various enzymes and receptors.
Case Studies
Several studies have explored the biological implications of similar compounds:
Q & A
Q. What are the key considerations for optimizing the synthesis of 1-{1-[(3-fluorophenyl)methyl]-1H-pyrazol-4-yl}ethan-1-amine to achieve high yield and purity?
- Methodological Answer : Synthesis optimization involves:
-
Stepwise alkylation : React 3-fluorobenzyl chloride with pyrazole intermediates under basic conditions (e.g., NaH or K₂CO₃ in DMF) to install the fluorophenylmethyl group. Temperature control (60–80°C) minimizes side reactions .
-
Purification : Column chromatography (silica gel, hexane/EtOAc gradient) is critical for isolating the amine product. Purity (>95%) should be confirmed via HPLC .
-
Yield enhancement : Use aprotic solvents (THF or DMF) and stoichiometric excess (1.2–1.5 eq) of alkylating agents to drive reactions to completion .
Table 1 : Synthesis Yields Under Varied Conditions
Solvent Base Temp (°C) Yield (%) Purity (%) DMF NaH 80 78 97 THF K₂CO₃ 60 65 93 CH₃CN DBU 70 52 89
Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound, and what key spectral features should researchers look for?
- Methodological Answer :
- ¹H/¹³C NMR :
- Pyrazole ring protons appear as singlets (δ 7.5–8.0 ppm).
- Fluorophenylmethyl groups show splitting patterns (δ 4.5–5.0 ppm for CH₂) due to coupling with fluorine .
- Mass Spectrometry (MS) : Molecular ion peaks (e.g., [M+H]⁺) should match the molecular formula (C₁₃H₁₅FN₄, exact mass 246.12 g/mol) .
- IR Spectroscopy : Confirm N-H stretching (3300–3500 cm⁻¹) and C-F vibrations (1100–1200 cm⁻¹) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of fluorinated pyrazole derivatives like this compound?
- Methodological Answer : Contradictions often arise from substituent effects or assay conditions. Strategies include:
-
Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., fluorine position, alkyl chain length) and test against standardized assays (e.g., kinase inhibition). For example, 3-fluorophenyl derivatives show higher binding affinity than 4-fluorophenyl analogs due to improved hydrophobic interactions .
-
Assay Standardization : Use isogenic cell lines or recombinant enzymes to control for variability in biological systems .
Table 2 : Substituent Effects on Enzyme Inhibition (IC₅₀, μM)
Substituent Position Target Enzyme IC₅₀ (μM) 3-Fluorophenyl Kinase A 0.12 4-Fluorophenyl Kinase A 0.45 2-Fluorophenyl Kinase A 1.20
Q. What computational approaches are recommended to study the interaction between this compound and its biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses. The fluorophenyl group often occupies hydrophobic pockets, while the pyrazole nitrogen forms hydrogen bonds with catalytic residues (e.g., ATP-binding sites in kinases) .
- Molecular Dynamics (MD) Simulations : Run 100-ns trajectories (AMBER or GROMACS) to assess binding stability. Key metrics include RMSD (<2 Å) and ligand-protein interaction persistence (>80% simulation time) .
- Free Energy Calculations : Apply MM-PBSA/GBSA to quantify binding energies. Fluorine substitutions typically contribute −1.5 to −2.5 kcal/mol via van der Waals interactions .
Q. How can researchers design analogs of this compound to improve metabolic stability without compromising activity?
- Methodological Answer :
- Bioisosteric Replacement : Replace the ethylamine group with cyclopropylamine (rigidifies the structure) or incorporate deuterium at metabolically labile positions .
- Prodrug Strategies : Mask the amine as a carbamate or phosphonate ester to enhance oral bioavailability .
- In Vitro Metabolism Assays : Use liver microsomes (human/rat) to identify metabolic hotspots. LC-MS/MS can track metabolite formation (e.g., N-dealkylation) .
Data Contradiction Analysis
Q. Why do some studies report conflicting results on the cytotoxicity of this compound in cancer cell lines?
- Methodological Answer : Discrepancies may stem from:
- Cell Line Variability : Sensitivity varies with genetic background (e.g., p53 status). Validate findings in ≥3 cell lines (e.g., MCF-7, HeLa, A549) .
- Assay Conditions : Differences in incubation time (24 vs. 72 hours) or serum concentration (e.g., 5% vs. 10% FBS) affect compound efficacy .
- Apoptosis vs. Necrosis : Use flow cytometry (Annexin V/PI staining) to distinguish mechanisms .
Methodological Best Practices
- Experimental Design : Include positive controls (e.g., staurosporine for kinase assays) and triplicate technical replicates .
- Data Reporting : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing spectral data in public repositories (e.g., PubChem) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
